6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine is a heterocyclic compound classified under the dibenzazepines. It features a unique seven-membered ring structure fused with two benzene rings, which contributes to its distinct chemical properties. This compound is known for its potential pharmacological activities, particularly in medicinal chemistry, where it has been studied for various therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service Registry Number 6672-69-1. It is recognized in databases such as PubChem and BenchChem, where detailed chemical information and synthesis methods are documented . Its classification as a dibenzazepine places it within a larger family of compounds that share similar structural features and biological activities.
The synthesis of 6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine can be accomplished through several methods:
The synthesis typically requires controlled conditions to optimize yield and purity. The use of catalysts like Raney nickel and reducing agents such as lithium aluminium hydride is crucial for successful cyclization and reduction reactions.
The molecular formula for 6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine is , with a molecular weight of approximately 255.35 g/mol. Its structure includes a dibenzazepine framework characterized by two fused benzene rings and a nitrogen atom in the seven-membered ring .
6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine participates in several chemical reactions:
Reagents commonly used include:
The mechanism of action for 6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine involves its interaction with specific molecular targets within biological systems. Research indicates that derivatives of this compound may inhibit enzymes involved in lipid metabolism, resulting in hypolipidemic effects in animal models. This mechanism suggests potential applications in treating metabolic disorders.
The compound exhibits stability under various conditions but may undergo transformations depending on the reagents used during reactions. Its unique structure allows for diverse chemical behavior, making it suitable for various synthetic applications .
6,7-Dihydro-6-phenethyl-5H-dibenz(c,e)azepine has several applications in scientific research:
The synthesis of 6,7-Dihydro-5H-dibenzo[c,e]azepine scaffolds historically relied on multistep cyclization strategies starting from 2-formyl biphenyl precursors. A key improvement involves acid-mediated cyclocondensation using ethylene glycol as both solvent and reagent. This method employs a molar ratio optimization of 2-formyl-2'-diphenylcarboxylic acid : urea : formic acid (1:3-9:3-7) at elevated temperatures (160–185°C), achieving yields up to 81% while eliminating high-pressure conditions and specialized catalysts . The reaction proceeds via iminium ion formation followed by intramolecular electrophilic substitution, forming the azepine ring. Critical to this approach is the controlled dehydration of the intermediate hydroxyamide, facilitated by the high-boiling ethylene glycol solvent, which enables efficient heat transfer. This method significantly reduces reaction time to 1–2 hours compared to classical approaches requiring 12–24 hours under pressure .
Table 1: Optimized Cyclization Parameters for Azepine Core Formation
Parameter | Optimized Value | Impact on Yield |
---|---|---|
Temperature | 180–185°C | Maximizes (81%) |
Urea Equivalents | 8 eq | Prevents side-reactions |
Formic Acid Equivalents | 6 eq | Ensures dehydration |
Solvent | Ethylene glycol | Facilitates cyclization |
Reaction Time | 1 hour | Minimizes decomposition |
Functionalization of the azepine core at the C6-position employs reductive amination strategies using catalytic systems. Raney nickel serves a dual role: (1) Hydrogenative deprotection of N-nitroso intermediates under ambient H₂ pressure, and (2) chemoselective reduction of imine bonds in phenethyl-substituted precursors without affecting aromatic rings. This method achieves 80–88% yields in dimethylated intermediates [6]. For aminomethyl group installation, LiAlH₄-mediated reduction of phthalimide intermediates proves critical. The reaction requires anhydrous conditions in tetrahydrofuran at 0°C→reflux, converting phthalimidoazepines to 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepines with >90% conversion [6]. The sequence involves:
1. N-alkylation with N-phthalimidomethyl chloride 2. LiAlH₄ reduction (4 eq, THF, reflux) 3. Acidic workup to liberate primary amine
This route provides superior regiocontrol over direct alkylation for introducing the phenethyl side chain at nitrogen.
Table 2: Catalytic Systems for Azepine Functionalization
Catalyst/Reagent | Function | Key Reaction Conditions | Yield |
---|---|---|---|
Raney Nickel | N-Nitroso deprotection | H₂ (1 atm), EtOH, 25°C, 12h | 80% |
Raney Nickel | Imine reduction | H₂ (3 atm), iPrOH, 60°C, 6h | 88% |
LiAlH₄ | Phthalimide → aminomethyl reduction | THF, 0°C→reflux, 2h | >90% |
Innovative syntheses leverage Morita–Baylis–Hillman (MBH) adducts to construct the phenethyl-azepine framework through tandem nucleophilic displacement/intramolecular cyclization. The sequence begins with MBH acetates derived from o-nitrobenzaldehyde and acrylic esters, which undergo SN₂ displacement by 2-aminodiphenylmethane derivatives. The resulting allylbenzamide intermediates then undergo Pd(0)-catalyzed intramolecular amidation under CO atmosphere (1 atm), forming seven-membered lactams in 65–78% yield over three steps [6]. This approach features excellent atom economy and avoids harsh reducing conditions. Critical advantages include:
Table 3: Synthesis via MBH Adducts – Key Intermediates and Yields
Intermediate | Transformation | Conditions | Yield |
---|---|---|---|
MBH acetate (R=Ph) | Aminodiphenyl displacement | K₂CO₃, DMF, 50°C | 85% |
Allylbenzamide derivative | Pd(0)-catalyzed cyclocarbonylation | Pd(OAc)₂, PPh₃, CO, 80°C | 78% |
N-Boc protected lactam | Hydrogenolytic deprotection | Pd/C, H₂, EtOH | 92% |
Palladium-catalyzed cross-coupling enables C-aryl functionalization of dibenzazepine cores, particularly at the electron-deficient C2/C4 positions. Modern protocols employ Pd(OAc)₂/XPhos catalytic systems with organostannane coupling partners under copper-mediated conditions. The presence of a Boc protecting group on nitrogen enhances substrate reactivity by modulating electron density and preventing catalyst poisoning [10]. Key advancements include:
The optimized conditions (Pd(OAc)₂ (5 mol%), CuI (2 eq), AsPh₃ (10 mol%), DMF, 80°C) tolerate alkyl/aryl substituents at C4 and C6 positions. This methodology provides access to 2-aryl-4,6-disubstituted azepines – previously inaccessible through classical methods.
Table 4: Palladium-Catalyzed Cross-Coupling Scope
Coupling Partner | Product | Yield (%) | Application |
---|---|---|---|
4-MeO-C₆H₄SnBu₃ | 2-(4-Methoxyphenyl)-DHAP* | 89 | Fluorescent probes |
3-pyridylSnBu₃ | 2-(3-Pyridyl)-DHAP | 76 | Chelating ligands |
2-thienylSnBu₃ | 2-(2-Thienyl)-DHAP | 82 | Optoelectronic materials |
PhCO₂CH₂CH₂SnBu₃ | Phenethyl ester-functionalized DHAP | 73 | Prodrug synthesis |
*DHAP = Dihydro-5H-dibenz[c,e]azepine
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7